N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and an ethylquinazolinyl moiety linked via an acetamide bridge. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2,5-dichloronitrobenzene reacts with a suitable nucleophile.
Coupling Reaction: The final step involves coupling the quinazoline derivative with the dichlorophenyl acetamide through an etherification reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the quinazoline ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) to form amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinazoline ketones or carboxylic acids.
Reduction: Formation of quinazoline amines.
Substitution: Formation of various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, research has focused on its potential therapeutic effects. Studies have explored its use as an anti-inflammatory agent, anticancer compound, and antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- N-(2,5-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)thio]acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of an ethyl group on the quinazoline ring. These structural features contribute to its unique reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHNZBARNCSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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